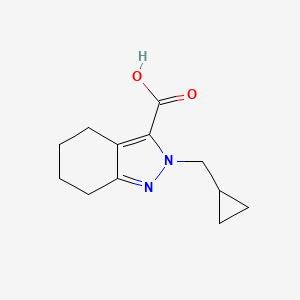

![molecular formula C11H15ClN2S B1479740 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2092097-74-8](/img/structure/B1479740.png)

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole”, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods are often energy-efficient and can be assisted by microwave or ultrasound .

Molecular Structure Analysis

Pyrazoles, including “this compound”, are known for their structural versatility. They exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Chemical Reactions Analysis

Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems . Pyrazoles exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where they take part .

Physical And Chemical Properties Analysis

Pyrazoles, including “this compound”, are known for their interesting physical and chemical properties. They exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Scientific Research Applications

Synthesis and Chemical Reactivity

A study by Andrews and Day (1968) on the photochemistry of organic nitrogen compounds, including 4-alkylidene-1-pyrazolines, outlines a route that could potentially be applied to the synthesis and exploration of reactivity of compounds similar to 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole. The research demonstrates the photolysis mechanism leading to cyclopropane derivatives, highlighting the importance of diradical intermediates and the influence of photosensitization on product distribution Andrews & Day, 1968.

Grotjahn et al. (2002) present a flexible synthesis method for pyrazoles with functionalized side chains, offering insights into the synthesis of 3-(chloromethyl) pyrazoles. Their method, involving the coupling of protected alkynols with acid chlorides followed by reaction with hydrazine, may offer a pathway for synthesizing and functionalizing compounds like this compound. This approach underscores the versatility of pyrazoles as intermediates for further chemical transformations Grotjahn et al., 2002.

Potential Applications in Medicinal Chemistry and Material Science

Surmont et al. (2011) explore the synthesis of 3-amino-4-fluoropyrazoles, focusing on the incorporation of fluorine atoms into pyrazole derivatives for enhanced activity and selectivity in medicinal chemistry applications. Though not directly related to this compound, the methodologies and the focus on functional group modification offer valuable insights into how similar strategies might be applied to enhance the properties of such compounds for specific applications Surmont et al., 2011.

Future Directions

The synthesis of pyrazole derivatives, including “3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole”, has seen significant progress in recent years, particularly with the integration of green methodologies . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . The future of pyrazole synthesis lies in further advancing these green chemistry practices .

Properties

IUPAC Name |

3-(chloromethyl)-2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2S/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVGVSHXYWDZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=C3CSCCC3=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479657.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479659.png)

![3-(2-Azidoethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479665.png)

![2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479666.png)

![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479667.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479669.png)

![1-Methyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479670.png)

![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479672.png)

![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479673.png)

![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1479676.png)

![3-(Aminomethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479679.png)

![1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479680.png)